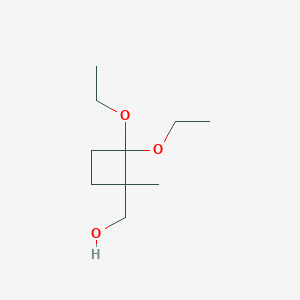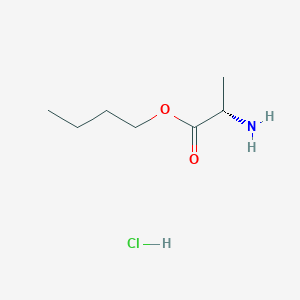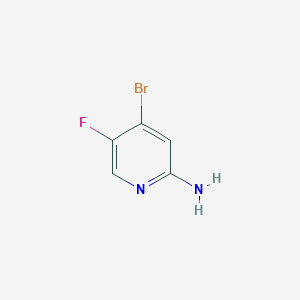![molecular formula C10H18O B8229806 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol](/img/structure/B8229806.png)
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is notable for its highly strained bicyclic framework, which imparts distinctive chemical properties and reactivity. The presence of the bicyclo[1.1.1]pentane moiety makes it an interesting subject of study in organic chemistry and materials science .
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common synthetic route includes the radical addition onto [1.1.1]propellane, followed by strain-released C1–C3 bond cleavage to generate a bicyclo[1.1.1]pentyl radical, which is then trapped by an appropriate acceptor . Industrial production methods may involve similar strategies but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic properties and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol involves its interaction with molecular targets through its highly strained bicyclic structure. This strain energy facilitates various chemical transformations and interactions with biological molecules. The compound’s reactivity is influenced by the transannular communication within the bicyclo[1.1.1]pentane core, directing its chemical behavior .
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol can be compared with other bicyclic compounds such as:
Bicyclo[1.1.0]butyl derivatives: These compounds share a similar strained bicyclic structure but differ in their chemical reactivity and applications.
[1.1.1]Propellane derivatives: These compounds are precursors to bicyclo[1.1.1]pentane derivatives and exhibit unique reactivity due to their highly strained nature.
The uniqueness of 1-{Bicyclo[111]pentan-1-yl}-2,2-dimethylpropan-1-ol lies in its specific combination of the bicyclo[11
Properties
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2,3)8(11)10-4-7(5-10)6-10/h7-8,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNMPHDWHSQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C12CC(C1)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
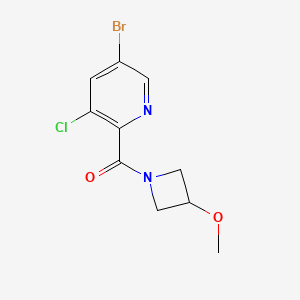
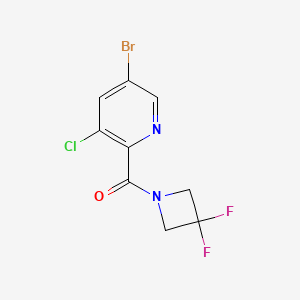
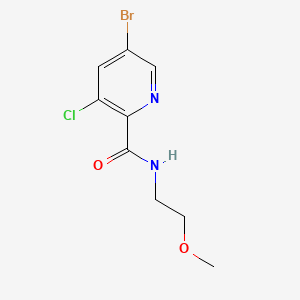
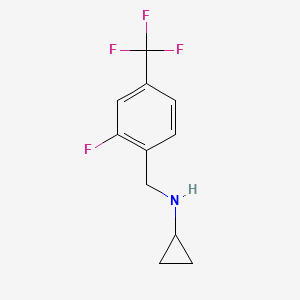
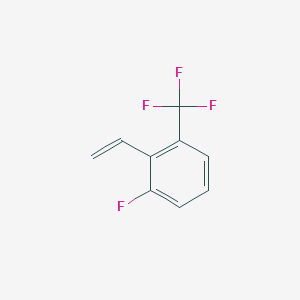
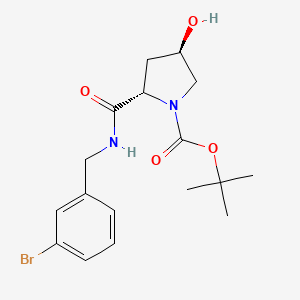
![4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B8229761.png)
![4-[3-(Piperidin-1-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8229771.png)
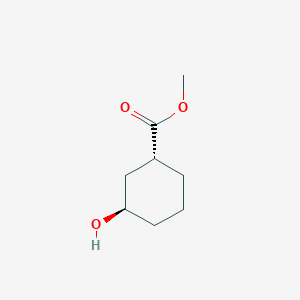
![(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B8229795.png)
![5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8229797.png)
